N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide: is an organic compound belonging to the class of carboxylic acid amides. It is characterized by the presence of a benzamide group substituted with a methoxy group at the 3-position and a 2,4-dimethylpentan-3-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 2,4-dimethylpentan-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) in polar solvents.
Major Products:
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of 3-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with applications in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent to impart umami and cooling effects in food products .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2,4-dimethylpentan-3-yl)-2-methylbenzamide: This compound is an isomer with the methyl group at the 2-position instead of the 3-position.
N-(2,4-dimethylpentan-3-yl)-4-methylbenzamide: This compound has the methyl group at the 4-position.
N-(2,4-dimethylpentan-3-yl)-3-hydroxybenzamide: This compound has a hydroxyl group instead of a methoxy group at the 3-position.
Uniqueness: N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the 2,4-dimethylpentan-3-yl group on the nitrogen atom contribute to its unique flavoring and potential therapeutic effects .
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-10(2)14(11(3)4)16-15(17)12-7-6-8-13(9-12)18-5/h6-11,14H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWNJGZZZAFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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